molecular formula C16H16N2O4S B2709339 methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate CAS No. 2201252-26-6

methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B2709339
CAS No.: 2201252-26-6
M. Wt: 332.37
InChI Key: UINMKADFUTYSFD-UHFFFAOYSA-N
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Description

methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally, the esterification to form the benzoate ester. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Green chemistry principles, such as the use of recyclable catalysts and solvent-free reactions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a benzoate ester.

Properties

IUPAC Name

methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-21-15(20)12-4-2-11(3-5-12)14(19)18-8-6-13(10-18)22-16-17-7-9-23-16/h2-5,7,9,13H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINMKADFUTYSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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